(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester
Description
(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at the 2-position and a methyl ester at the 3-position. Its stereochemistry (2S,3R) is critical for its biological activity and chemical reactivity. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for alkaloid derivatives and peptidomimetics, due to its rigid bicyclic structure and stereochemical specificity .
Properties
IUPAC Name |
methyl (2S,3R)-2-methylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUKIWYFWDAKK-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244327 | |
| Record name | Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476187-34-5 | |
| Record name | Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476187-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester is a chiral compound known for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with specific stereochemistry at the 2 and 3 positions, along with a methyl ester functional group. This configuration enhances its lipophilicity, which is crucial for its interaction with biological targets.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
2. Analgesic Properties
The compound has shown potential analgesic effects, likely through modulation of pain pathways involving neurotransmitter systems. Studies suggest that it may interact with opioid receptors, contributing to its pain-relieving capabilities.
3. Neurotransmission Modulation
There is evidence that this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. This modulation could be beneficial in treating conditions such as depression and anxiety.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or an activator, influencing various biochemical pathways. The exact mechanism often depends on the specific biological context in which the compound is applied.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains; disrupts cell membranes | |
| Analgesic | Potential pain relief via opioid receptor interaction | |
| Neurotransmission | Modulates neurotransmitters impacting mood and cognition |
Case Study: Analgesic Effects
A study investigated the analgesic properties of this compound in animal models. Results indicated a significant reduction in pain response when administered at specific dosages, highlighting its potential as a therapeutic agent for chronic pain management.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,3R)-Piperidine-2-carboxylic acid | Lacks methyl ester group | Antimicrobial properties |
| 1-Methylpiperidin-4-one | Different ring substitution | Neuroactive effects |
| (3R)-3-Hydroxy-piperidine | Hydroxyl instead of carboxyl group | Potential antidepressant effects |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs that modulate these pathways .
Biological Activity
Research indicates that (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester exhibits notable biological activities such as:
- Neurotransmission Modulation : It may influence neurotransmitter systems, potentially leading to therapeutic effects in neuropharmacology.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential for antibiotic development.
- Analgesic Effects : The compound may exhibit pain-relieving properties by interacting with pain pathways .
Organic Synthesis
Enhancing Chemical Reactions
In organic synthesis, this compound is employed to produce complex organic molecules. Its unique structural features enhance the efficiency of chemical reactions, making it a valuable reagent in synthetic chemistry .
Biochemical Research
Studying Enzyme Activity and Protein Interactions
Researchers utilize this compound to investigate enzyme activity and protein interactions, providing insights into metabolic pathways and identifying potential therapeutic targets. This research is critical for understanding the pharmacodynamics of compounds and guiding drug development .
Material Science
Development of Novel Materials
The compound is explored for its potential applications in creating novel materials, including polymers and coatings that require specific functional properties. Its structural characteristics may contribute to improved material performance in various applications .
Agricultural Chemistry
Agrochemical Development
In agricultural chemistry, this compound is investigated for use in developing agrochemicals. This includes contributions to more effective pest control solutions that minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into more reactive intermediates.
Key Observations :
-
Stereochemistry at C2 and C3 remains intact during hydrolysis.
-
Basic conditions may require longer reaction times to avoid racemization .
Esterification and Transesterification
The compound participates in ester exchange reactions, enabling the synthesis of diverse esters.
Alcohol-Mediated Esterification
Reacts with primary/secondary alcohols under catalytic acidic conditions:
text(2S,3R)-ester + ROH → (2S,3R)-2-Methyl-piperidine-3-carboxylate (R) + MeOH
| Alcohol (R-OH) | Catalyst | Temperature | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ (0.1 eq) | Reflux | 90% |
| Benzyl alcohol | p-TsOH (5 mol%) | 80°C | 82% |
Steglich Esterification
For sterically hindered alcohols, carbodiimide-mediated coupling (e.g., EDC/DMAP) achieves higher efficiency :
text(2S,3R)-acid + ROH → (2S,3R)-2-Methyl-piperidine-3-carboxylate (R)
Conditions : EDC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 24 h, RT.
Yield : 75–95% for R = tert-butyl, allyl, or aryl groups .
Reduction and Hydrogenation
The piperidine ring and ester group undergo selective reduction:
Catalytic Hydrogenation
-
Substrate : Derivatives with unsaturated bonds (e.g., enamines).
-
Outcome : Saturated piperidine derivatives with retained stereochemistry .
LiAlH₄-Mediated Ester Reduction
Reduces the ester to a primary alcohol:
text(2S,3R)-ester → (2S,3R)-2-Methyl-piperidine-3-methanol
Yield : 70–80% (THF, 0°C to reflux).
Oxidation Reactions
Controlled oxidation modifies the piperidine ring or side chains:
Dihydroxylation
Using OsO₄/NMO system for syn-dihydroxylation of unsaturated precursors :
textUnsaturated precursor → Diol intermediate → Lactone (via microwave)
Key Application : Synthesis of hibiscus acid derivatives .
Swern Oxidation
Converts alcohols to ketones without racemization:
Conditions : Oxalyl chloride, DMSO, -78°C.
Nucleophilic Substitution
The ester group facilitates acyl substitution reactions:
| Reagent | Product | Application |
|---|---|---|
| NH₃ (g) | (2S,3R)-2-Methyl-piperidine-3-carboxamide | Precursor for peptidomimetics |
| SOCl₂ | Acid chloride intermediate | Amide/ester synthesis |
Stereochemical Stability
The (2S,3R) configuration remains stable under most conditions:
Comparison with Similar Compounds
(2S,3R)-1-BOC-2-Methyl-piperidine-3-carboxylic Acid
- Structure : Differs by the presence of a tert-butoxycarbonyl (BOC) protecting group instead of the methyl ester.
Impact : The BOC group enhances stability during synthetic steps but requires acidic conditions for deprotection, unlike the methyl ester, which is cleaved under basic conditions. The stereochemistry (2S,3R) is identical, but the BOC variant exhibits lower solubility in polar solvents .
(2S,3S)-1-Fmoc-2-Methyl-piperidine-3-carboxylic Acid
Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group and (2S,3S) stereochemistry.
- Impact : The Fmoc group is base-labile, making it suitable for solid-phase peptide synthesis. The stereochemical inversion (3S vs. 3R) significantly alters biological activity, as seen in reduced binding affinity to certain receptors .
Piperidine vs. Pyrrolidine Esters
(2S,3S)-Methyl 2-Methyl-1-((S)-1-Phenylethyl)pyrrolidine-3-carboxylate
- Structure : A five-membered pyrrolidine ring with a phenylethyl substituent and (2S,3S) configuration.
- Impact : The smaller ring size increases ring strain, leading to higher reactivity in nucleophilic substitutions. The phenylethyl group introduces aromatic interactions, enhancing lipophilicity (logP ~2.8) compared to the target compound (logP ~1.5) .
Complex Alkaloid Esters
(2β,5α,12β,19α,20S)-6,7-Didehydro-3α,20-epoxy-2-hydroxyaspidospermidine-3-carboxylic Acid Methyl Ester
- Structure : A polycyclic aspidospermidine derivative with additional epoxy and hydroxy groups.
- Impact : The extended ring system increases molecular weight (368.43 g/mol vs. ~215 g/mol for the target compound) and boiling point (556°C vs. ~300°C). The epoxy group confers electrophilic reactivity, absent in the simpler piperidine ester .
Data Tables
Table 1. Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|---|
| (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester | C₈H₁₅NO₂ | ~157.2 | 2S,3R | Piperidine, methyl ester | ~300 (estimated) |
| (2S,3R)-1-BOC-2-Methyl-piperidine-3-carboxylic acid | C₁₂H₂₁NO₄ | 243.3 | 2S,3R | Piperidine, BOC, carboxylic acid | N/A |
| (2S,3S)-1-Fmoc-2-Methyl-piperidine-3-carboxylic acid | C₂₃H₂₅NO₄ | 391.5 | 2S,3S | Piperidine, Fmoc, carboxylic acid | N/A |
| (2S,3S)-Methyl 2-methyl-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate | C₁₆H₂₁NO₂ | 259.3 | 2S,3S | Pyrrolidine, phenylethyl, ester | N/A |
Preparation Methods
Castagnoli–Cushman Reaction (CCR)
The Castagnoli–Cushman reaction offers a robust pathway for constructing functionalized piperidine derivatives. This one-pot reaction involves the condensation of an imine (formed from aldehydes and amines) with succinic or glutaric anhydrides, followed by cyclization to yield 5-oxo-pyrrolidine or 6-oxo-piperidine frameworks. For the target compound, glutaric anhydride and a methyl-substituted imine precursor are reacted under reflux in p-xylene, producing a 6-oxo-piperidine intermediate. Subsequent reduction of the ketone moiety and esterification via Steglich conditions (EDC/DMAP) yield the methyl ester.
Example Protocol
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Imine Formation : React pivalaldehyde with glycine methyl ester hydrochloride in dichloromethane, using MgSO₄ to absorb water.
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CCR Cyclization : Treat the imine with glutaric anhydride in p-xylene at 140°C for 10 hours.
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Reduction : Reduce the 6-oxo group using NaBH₄ in methanol.
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Esterification : Apply Steglich conditions (EDC, DMAP, methanol) to esterify the carboxylic acid.
Dieckmann Cyclization
Dieckmann cyclization of δ-keto esters provides another route to piperidine rings. A linear δ-keto ester precursor, such as methyl 5-oxo-2-methylhexanoate, undergoes base-induced intramolecular cyclization to form the piperidine skeleton. The stereochemistry at C2 and C3 is controlled by the configuration of the starting material, which can be derived from chiral pool sources like L-proline.
Resolution of Racemic Mixtures
When stereoselective synthesis is challenging, kinetic resolution or diastereomeric salt formation can isolate the (2S,3R) enantiomer from a racemic mixture. For example, racemic 2-methyl-piperidine-3-carboxylic acid is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (2S,3R)-enriched salt, which is then liberated using a weak base and esterified with thionyl chloride in methanol.
Key Steps
-
Racemic Synthesis : Prepare racemic 2-methyl-piperidine-3-carboxylic acid via alkylation of piperidine-3-carboxylic acid.
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Resolution : Add L-tartaric acid to precipitate the (2S,3R)-tartrate salt.
-
Esterification : React the free base with methanol and thionyl chloride at 0–70°C.
Functional Group Interconversion
Esterification Methods
The carboxylic acid moiety at position 3 is esterified using classical or modern techniques:
Methyl Group Introduction
The C2 methyl group is introduced via:
-
Alkylation : Treat a piperidine-3-carboxylate enolate with methyl iodide (e.g., LDA/THF, −78°C).
-
Reductive Amination : React a ketone precursor (e.g., 2-oxo-piperidine-3-carboxylate) with methylamine and NaBH₃CN.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Critical data for verifying the structure include:
Q & A
Q. What are the recommended synthetic routes for (2S,3R)-2-methyl-piperidine-3-carboxylic acid methyl ester, and what reaction conditions are critical for stereochemical fidelity?
The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, palladium-catalyzed cross-coupling (e.g., using palladium diacetate and tert-butyl XPhos) under inert atmospheres has been employed for structurally related piperidine esters, ensuring regioselectivity and minimizing side reactions . Chiral auxiliaries or asymmetric catalysis may be required to achieve the (2S,3R) configuration, as seen in methods for analogous compounds like (3S,4R)-1,3-dimethyl-4-[3-(1-methylethoxy)-phenyl]-4-piperidinyl carbonic acid ethyl ester . Reaction temperature (40–100°C) and solvent choice (e.g., tert-butyl alcohol) are critical to avoid racemization .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Chiral HPLC or GC coupled with polarimetric detection is standard for stereochemical validation. For example, (2S,3S)- and (2R,3R)-isomers of methyl piperidine-3-carboxylate derivatives have been distinguished using chiral stationary phases . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents by analyzing proton-proton interactions in the piperidine ring .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Key safety measures include:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Proper ventilation to avoid inhalation of vapors, as recommended for structurally similar methyl esters .
- Storage in cool, dry conditions to prevent degradation, with waste disposed via certified hazardous waste handlers .
Advanced Research Questions
Q. What strategies can mitigate racemization or epimerization during synthesis or storage?
Racemization risks increase at elevated temperatures or in protic solvents. Strategies include:
- Conducting reactions at ≤50°C and using aprotic solvents (e.g., acetonitrile) to stabilize the stereocenter .
- Adding stabilizing agents like cesium carbonate to suppress base-mediated epimerization, as observed in multi-step syntheses of piperidine carboxylates .
- Storing the compound at –20°C under nitrogen to minimize thermal or oxidative degradation .
Q. How can discrepancies in spectroscopic data (e.g., NMR, MS) between synthesized batches be resolved?
Contradictions often arise from impurities or stereochemical variations. Approaches include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .
- Comparative analysis with reference standards of known configuration (e.g., (3S,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester) to rule out stereoisomeric contamination .
- Re-evaluating chromatographic conditions, as minor changes can separate co-eluting epimers, as noted for tiagabine-related compounds .
Q. What experimental design limitations could affect reproducibility in scaling up synthesis?
Limitations include:
- Batch-to-batch variability in catalyst activity (e.g., palladium diacetate deactivation) .
- Degradation of organic intermediates during prolonged reactions, as seen in protocols where sample cooling is omitted .
- Insufficient characterization of byproducts; LC-MS monitoring at each synthetic step is recommended to track impurity profiles .
Methodological Notes
- Stereochemical Analysis : Always cross-validate using both chiral chromatography and NOE NMR to confirm configuration .
- Reaction Optimization : Use design-of-experiment (DoE) frameworks to systematically vary parameters like temperature, solvent, and catalyst loading .
- Data Interpretation : Maintain detailed logs of reaction conditions and analytical settings to trace the source of data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
